

"spectroscopic data of N-(4-Carboxyphenyl)phthalimide (NMR, IR, Mass Spec)"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-(4-Carboxyphenyl)phthalimide*

Cat. No.: B1266732

[Get Quote](#)

Spectroscopic Profile of N-(4-Carboxyphenyl)phthalimide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **N-(4-Carboxyphenyl)phthalimide**, a compound of interest for researchers, scientists, and professionals in drug development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for these analyses.

Compound Identity

Compound Name	N-(4-Carboxyphenyl)phthalimide
Synonym	4-(1,3-dioxoisoindolin-2-yl)benzoic acid
CAS Number	5383-82-4
Molecular Formula	C ₁₅ H ₉ NO ₄
Molecular Weight	267.24 g/mol

Spectroscopic Data

While specific experimental spectra for **N-(4-Carboxyphenyl)phthalimide** are not readily available in public repositories, the expected spectral characteristics can be predicted based on its chemical structure and data from analogous compounds. The following tables summarize these predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phthalimide and carboxyphenyl groups. The protons on the carboxyphenyl ring, being in different chemical environments, will likely appear as distinct multiplets. The protons on the phthalimide ring will also produce characteristic signals in the aromatic region. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbons of the phthalimide and carboxylic acid groups are expected to resonate at the most downfield shifts. The aromatic carbons will appear in the typical aromatic region, with variations in their chemical shifts depending on their electronic environment.

Table 1: Predicted NMR Data for **N-(4-Carboxyphenyl)phthalimide**

¹ H NMR	Predicted Chemical Shift (δ, ppm)	Multiplicity	Assignment
Aromatic Protons	7.5 - 8.5	Multiplets	Phthalimide & Carboxyphenyl rings
Carboxylic Acid Proton	> 10	Broad Singlet	-COOH
¹³ C NMR	Predicted Chemical Shift (δ, ppm)		Assignment
Carbonyl Carbons	165 - 175		C=O (Phthalimide & Carboxylic Acid)
Aromatic Carbons	120 - 140		Aromatic C-H and C-C

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key absorption bands are expected for the carbonyl groups, the carboxylic acid O-H bond, and the aromatic C-H and C=C bonds.

Table 2: Predicted IR Absorption Data for **N-(4-Carboxyphenyl)phthalimide**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
O-H Stretch (Carboxylic Acid)	3300 - 2500	Broad, Strong
C-H Stretch (Aromatic)	3100 - 3000	Medium
C=O Stretch (Imide)	~1770 and ~1710 (asymmetric & symmetric)	Strong
C=O Stretch (Carboxylic Acid)	~1700	Strong
C=C Stretch (Aromatic)	1600 - 1450	Medium to Weak

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight of the compound. The molecular ion peak (M^+) is expected at an m/z value corresponding to the molecular weight of **N-(4-Carboxyphenyl)phthalimide** (267.24). Fragmentation patterns may also be observed, providing further structural information.

Table 3: Predicted Mass Spectrometry Data for **N-(4-Carboxyphenyl)phthalimide**

Ion	Predicted m/z
$[M]^+$	267
$[M+H]^+$	268
$[M+Na]^+$	290

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **N-(4-Carboxyphenyl)phthalimide**.

Synthesis of **N-(4-Carboxyphenyl)phthalimide**

N-(4-Carboxyphenyl)phthalimide can be synthesized by the condensation reaction of phthalic anhydride with 4-aminobenzoic acid.

- **Procedure:** Equimolar amounts of phthalic anhydride and 4-aminobenzoic acid are dissolved in a suitable solvent, such as glacial acetic acid or dimethylformamide (DMF). The mixture is then heated under reflux for several hours. Upon cooling, the product precipitates out of the solution. The solid product is collected by filtration, washed with a suitable solvent (e.g., ethanol or water) to remove any unreacted starting materials, and then dried. The purity of the synthesized compound should be confirmed by techniques such as thin-layer chromatography and melting point determination.

NMR Spectroscopy

- **Sample Preparation:** A small amount of the purified **N-(4-Carboxyphenyl)phthalimide** is dissolved in a deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

- Data Acquisition: The ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer. For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon.

IR Spectroscopy

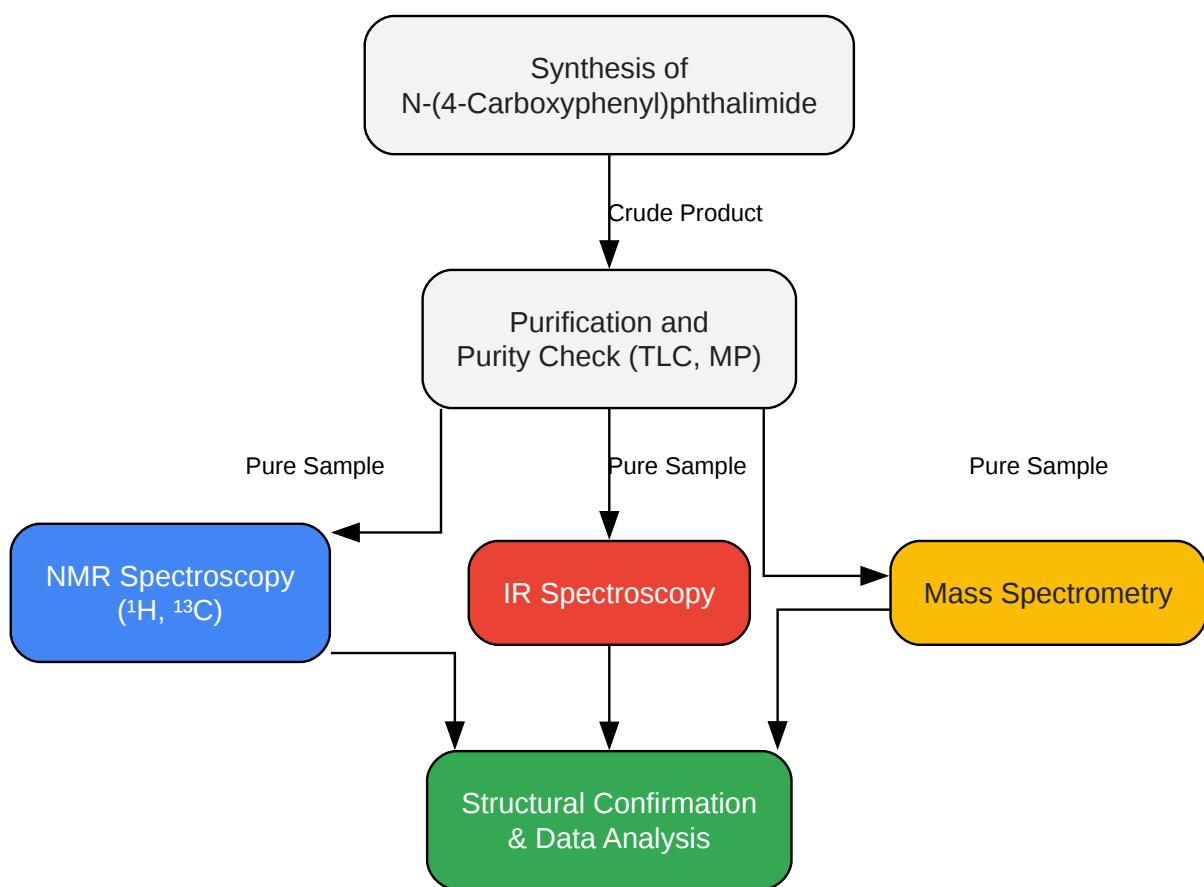
- Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the standard mid-IR range (e.g., 4000-400 cm^{-1}). A background spectrum is recorded and subtracted from the sample spectrum.

Mass Spectrometry

- Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Data Acquisition: The mass spectrum is obtained using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). The instrument is calibrated using a known standard.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **N-(4-Carboxyphenyl)phthalimide**.



[Click to download full resolution via product page](#)

Spectroscopic Analysis Workflow

- To cite this document: BenchChem. ["spectroscopic data of N-(4-Carboxyphenyl)phthalimide (NMR, IR, Mass Spec)"]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1266732#spectroscopic-data-of-n-4-carboxyphenyl-phthalimide-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b1266732#spectroscopic-data-of-n-4-carboxyphenyl-phthalimide-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com